Product packaging for Isophthaloyl dichloride(Cat. No.:CAS No. 30942-71-3)

Isophthaloyl dichloride

Cat. No.: B3423148
CAS No.: 30942-71-3
M. Wt: 203.02 g/mol
InChI Key: FDQSRULYDNDXQB-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The importance of isophthaloyl dichloride in modern chemical research is intrinsically linked to the escalating demand for high-performance materials. globalgrowthinsights.comdatainsightsmarket.com It is a key ingredient in the synthesis of advanced polymers such as polyesters, polyamides, and polyimides, which are sought after for their superior thermal stability, chemical resistance, and mechanical strength. fscichem.comfishersci.nogrowthmarketreports.com

Contemporary research actively explores the use of this compound in creating innovative materials:

Aramid Fibers: It is a fundamental component in the production of aromatic polyamide fibers, including well-known materials like Nomex. fscichem.commyskinrecipes.com These fibers exhibit high strength and heat resistance, making them indispensable in applications such as protective clothing and aerospace components. fscichem.commyskinrecipes.com Research continues to improve the properties of these aramids by creating copolyamides, for instance, by combining this compound with other diamines to enhance thermal and mechanical performance. mdpi.com

High-Performance Coatings and Resins: this compound is used to produce thermosetting resins for durable coatings, adhesives, and composites that are resistant to heat and chemicals. fscichem.commarkwideresearch.com It also acts as a cross-linking agent in high-performance anti-corrosion coatings, improving their durability. fscichem.com

Advanced Membranes: In membrane science, this compound is a critical monomer used in the interfacial polymerization process to create thin-film composite membranes for applications like nanofiltration and reverse osmosis. researchgate.netnjit.edu Researchers manipulate the concentration of IPC and combine it with other monomers to control the pore size and permeability of these membranes, aiming to improve water flux and salt rejection for processes like seawater desalination. researchgate.net

Liquid Crystal Polymers: The compound is also utilized in the synthesis of liquid crystal materials, which have applications in electronics and other advanced fields. fscichem.comguidechem.com

Pharmaceutical and Agrochemical Synthesis: Beyond polymers, its reactivity makes it a valuable intermediate in organic synthesis for producing complex molecules for pharmaceuticals and agrochemicals. fscichem.commyskinrecipes.com

The global market for isophthaloyl chloride reflects its significance, with a valuation of USD 573.4 million in 2024 and a projected growth driven by the demand from these advanced sectors. growthmarketreports.com

Historical Context of this compound in Polymer Synthesis

The history of this compound in polymer synthesis is a key chapter in the development of high-performance synthetic fibers. A landmark moment occurred in the 1960s when the DuPont company first synthesized aramid fibers. researchgate.net

Specifically, the reaction between isophthaloyl chloride and m-phenylenediamine (B132917) was used to create the polymer that would later be commercialized as Nomex®, a fiber celebrated for its thermal stability and chemical inertness. researchgate.net This innovation marked a significant step forward in polymer science, providing a material that could perform in high-temperature and demanding chemical environments where traditional fibers would fail.

Following this breakthrough, the use of this compound expanded. It became a crucial monomer in the commercial production of various aromatic polyesters. derpharmachemica.com For example, polyesters derived from the reaction of isophthaloyl chloride with bisphenol-A were developed and brought to market. derpharmachemica.com These early successes established this compound as a versatile and essential building block in the polymer industry, paving the way for the diverse range of advanced materials that are synthesized with it today. derpharmachemica.com The synthesis of these polymers often involves methods like interfacial polycondensation, a technique that has been refined over decades to produce high-quality polyesters and other polymers. derpharmachemica.com

Interactive Table: Key Historical Polymer Developments with this compound

Year (approx.)DevelopmentKey MonomersResulting Polymer/FiberSignificanceSource
1960 First synthesis of aramid fibersIsophthaloyl chloride, m-phenylenediamineAromatic Polyamide (later Nomex®)Creation of a thermally stable and chemically inert fiber. researchgate.net
Post-1960s Commercialization of Aromatic PolyestersIsophthaloyl chloride, Bisphenol-AAromatic Polyester (B1180765)Expansion of high-performance polymers for various applications. derpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O2 B3423148 Isophthaloyl dichloride CAS No. 30942-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H
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InChI Key

FDQSRULYDNDXQB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
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Molecular Formula

C8H4Cl2O2
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Related CAS

30942-71-3
Record name 1,3-Benzenedicarbonyl dichloride, homopolymer
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DSSTOX Substance ID

DTXSID3026641
Record name 1,3-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline]
Record name 1,3-Benzenedicarbonyl dichloride
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Record name Isophthaloyl dichloride
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Boiling Point

276 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Flash Point

356 °F OC
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Solubility

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Density

1.3880 @ 17 °C/4 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Color/Form

CRYSTALLINE SOLID, PRISMS FROM ETHER

CAS No.

99-63-8
Record name Isophthaloyl chloride
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Record name 1,3-Benzenedicarbonyl chloride
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Record name 1,3-Benzenedicarbonyl dichloride
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Record name ISOPHTHALOYL CHLORIDE
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Melting Point

43-44 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Synthetic Methodologies of Isophthaloyl Dichloride

Established Industrial Synthesis Routes

The commercial production of isophthaloyl dichloride is dominated by two primary methods: the reaction of isophthalic acid with thionyl chloride and the reaction with phosgene (B1210022). These routes are favored for their efficiency and yield.

The reaction of isophthalic acid with thionyl chloride is a widely used industrial method for producing this compound. patsnap.comgoogle.com This process involves treating isophthalic acid with an excess of thionyl chloride, which acts as the chlorinating agent. patsnap.com The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate. Commonly used catalysts include N,N-dimethylformamide (DMF) or N,N-dimethylacetamide. patsnap.compatsnap.com Inert solvents such as chlorobenzene, xylene, or dichlorobenzene are often employed to facilitate the reaction. patsnap.com

The general reaction is as follows: C₆H₄(COOH)₂ + 2SOCl₂ → C₆H₄(COCl)₂ + 2SO₂ + 2HCl

The reaction temperature is typically maintained between 50°C and 90°C, with reaction times ranging from 5 to 12 hours. patsnap.comgoogle.compatsnap.com After the reaction is complete, the excess thionyl chloride is recovered through distillation. patsnap.com The resulting crude this compound is then purified, often by vacuum distillation, to achieve a high-purity product. patsnap.com This method is valued for its straightforward process and high product yield. patsnap.com

Table 1: Examples of Reaction Conditions for the Thionyl Chloride Method. patsnap.compatsnap.com
ParameterExample 1 patsnap.comExample 2 patsnap.comExample 3 patsnap.com
Isophthalic Acid150 kg150 kg1000 kg
Thionyl Chloride330 kg330 kg2500 kg
Catalyst15 kg N,N-dimethylformamide15 kg N,N-dimethylacetamide5 kg N,N-dimethylformamide
Solvent650 kg Chlorobenzene650 kg XyleneNot specified
Temperature50°C80°C90°C
Reaction Time10 hours5 hoursNot specified until gas evolution ceases, then 1 hour

Another significant industrial route for the synthesis of this compound involves the use of phosgene (COCl₂) as the chlorinating agent. google.com In this process, isophthalic acid is reacted with phosgene in an inert solvent. google.comgoogle.com Catalysts such as N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine are employed to facilitate the reaction. google.com The use of these specific catalysts is intended to prevent discoloration of the final product, as the intermediate formed with phosgene is stable and does not co-distill with the this compound. google.com

The reaction is typically conducted at temperatures ranging from 70°C to 120°C for a duration of 3 to 7 hours. google.com Suitable solvents for this process include dichloroethane, methylbenzene, chlorobenzene, and xylene. google.com Following the reaction, any generated hydrogen chloride gas and unreacted phosgene are removed by purging with nitrogen gas. The crude product is then purified by vacuum rectification to yield high-quality this compound with a purity exceeding 99.95%. google.com

Alternative and Emerging Synthetic Approaches

In addition to the established industrial methods, researchers have explored alternative synthetic routes for the production of this compound. These methods often aim to use different starting materials or reaction pathways.

An alternative approach involves the direct chlorination of isophthalic acid using chlorine gas. This method typically requires high reaction temperatures, generally above 180°C, as it does not employ a catalyst. guidechem.com To facilitate the reaction, ultraviolet (UV) light can be used as a catalyst. guidechem.comresearchgate.net This process offers a more direct route from isophthalic acid to the corresponding acid chloride.

A notable alternative synthesis starts from m-xylene (B151644). This multi-step process first involves the photochlorination of m-xylene to produce 1,3-bis(trichloromethyl)benzene (B1219691). researchgate.netgoogle.comresearchgate.net This intermediate is then reacted with isophthalic acid in the presence of a Lewis acid catalyst, such as iron(III) chloride or zinc(II) chloride, to yield this compound. google.comresearchgate.net The reaction with isophthalic acid is carried out at temperatures between 120°C and 140°C for 2 to 8 hours. google.com This method can produce this compound with a purity of over 99.9% and a yield greater than 96%. google.com

Another variation of this approach involves the reaction of 1,3-bis(trichloromethyl)benzene with sulfur(IV) oxide, which also yields this compound. researchgate.net

Table 2: Examples of Reaction Conditions for the Bis(trichloromethyl)benzene Method. google.com
ParameterExample 1Example 2
1,3-bis(trichloromethyl)benzene285.6 g293.6 g
Isophthalic Acid149.2 g154.5 g
Catalyst0.200 g Aluminum chloride0.772 g Zinc chloride
Temperature125°C140°C
Reaction Time8 hours3 hours
Purity of Product99.91%99.92%
Yield96.05%97.96%

Purification and High-Purity this compound Production

The production of high-purity this compound is critical for its application in polymer synthesis. Various purification techniques are employed to achieve the required quality. A common method involves atmospheric distillation to separate the reaction liquid, followed by vacuum distillation or rectification of the residual liquid. patsnap.comgoogle.com

For instance, a process has been described that involves atmospheric distillation to recover the chlorinating agent and catalyst-containing solution, followed by two stages of vacuum distillation of the remaining liquid to obtain this compound with a purity of over 99.98%. patsnap.com Another approach utilizes a primary thin-film evaporator under reduced pressure to remove residual thionyl chloride and catalyst, followed by a secondary thin-film evaporator under high vacuum to distill and purify the this compound, achieving a purity of over 99.95% and a yield greater than 99.5%. patsnap.com These rigorous purification steps are essential to remove impurities that could adversely affect polymerization processes.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The underlying principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. For a successful recrystallization, the ideal solvent should exhibit high solubility for this compound at an elevated temperature but low solubility at ambient or cooler temperatures. pitt.edumnstate.edumt.comresearchgate.net This temperature-dependent solubility allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals as the solution cools, while impurities remain dissolved in the mother liquor. mt.comresearchgate.net

The process generally involves the following steps:

Solvent Selection : A suitable solvent must be chosen that does not react with this compound. Given IPC's reactivity, inert solvents are required. The solvent should dissolve IPC when hot and allow it to crystallize upon cooling. pitt.edumnstate.edu

Dissolution : The impure IPC is dissolved in the minimum amount of the near-boiling solvent to create a saturated solution. pitt.eduresearchgate.net

Cooling and Crystallization : The hot solution is allowed to cool slowly and without disturbance. This slow cooling promotes the formation of large, pure crystals. researchgate.net

Filtration : Once crystallization is complete, the purified crystals are separated from the cold solvent and dissolved impurities via vacuum filtration. pitt.edu

Washing and Drying : The collected crystals are washed with a small amount of cold, pure solvent to remove any adhering impurities and are then dried. pitt.eduresearchgate.net

Distillation and Film Evaporation Methods

Distillation techniques are central to the purification of this compound, particularly in industrial-scale production. These methods separate components of a liquid mixture based on differences in their boiling points. Given that this compound is a high-boiling point solid at room temperature (melting point 43-45°C, boiling point 276-278°C), vacuum distillation is employed to lower the boiling temperature and prevent thermal degradation. patsnap.com

A common industrial process involves an initial distillation, often at atmospheric and then reduced pressure, to recover excess, lower-boiling reactants such as thionyl chloride. patsnap.compatsnap.com This is followed by a more refined purification of the crude IPC. High-purity this compound ( >99.98%) can be obtained through single or multiple vacuum distillation stages. patsnap.com For instance, a secondary vacuum distillation can be performed at a kettle liquid temperature of 185-190°C to achieve this high level of purity. patsnap.com

Thin-Film Evaporation is an advanced distillation technique particularly suited for purifying heat-sensitive materials like IPC. pilodist.dededietrich.com This method involves creating a thin, turbulent film of the liquid on a heated surface under high vacuum. dedietrich.com The short residence time and low operating pressure minimize thermal stress on the product. pilodist.dededietrich.com A multi-stage film evaporation process is often utilized for IPC purification:

Primary Film Evaporation : The crude product is first passed through a primary film evaporator to remove residual reactants and catalysts. patsnap.com

Secondary Film Evaporation : The product from the first stage is then fed into a secondary evaporator under a higher vacuum for the final distillation and purification of the this compound. patsnap.com

The table below summarizes typical operating parameters for a two-stage thin-film evaporation process for purifying this compound. patsnap.com

ParameterPrimary Film EvaporatorSecondary Film Evaporator
Temperature 100-120°C165-180°C
Vacuum 660-720 mmHg750 mmHg
Purpose Removal of residual thionyl chloride and catalystDistillation and purification of this compound

This combined approach of distillation and film evaporation is effective in producing this compound with a purity exceeding 99.95% and a high yield. patsnap.com

Catalytic Approaches in Synthesis

Catalysts play a crucial role in the synthesis of this compound, enhancing reaction rates and enabling processes to occur under more favorable conditions. The choice of catalyst often depends on the specific synthetic route employed.

One of the primary industrial methods for synthesizing IPC is the reaction of isophthalic acid with a chlorinating agent, such as thionyl chloride or phosgene. In these reactions, amide-based catalysts are frequently used.

N,N-dimethylformamide (DMF) : DMF is a common catalyst, particularly in reactions involving thionyl chloride. patsnap.com It functions by reacting with the chlorinating agent to form a Vilsmeier-Haack type reactive intermediate, which is more reactive than the initial chlorinating agent itself. researchgate.netnih.gov

Other Amide-type Catalysts : Besides DMF, other amides like N,N-dimethylacetamide are also effective. patsnap.com In processes using phosgene as the chlorinating agent, catalysts such as N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine (DMAP) have been shown to produce high-quality this compound. google.com These catalysts help to avoid discoloration in the final product, an issue that can arise from catalyst residues co-distilling with the product. google.com

Another significant catalytic route involves the reaction of 1,3-bis(trichloromethyl)benzene with isophthalic acid. This process typically employs Lewis acid catalysts.

Lewis Acid Catalysts : Iron(III) chloride (FeCl₃) is an effective Lewis acid catalyst for this reaction. google.comresearchgate.net Other Lewis acids like zinc(II) chloride (ZnCl₂) and aluminum chloride (AlCl₃) can also be used. google.com The reaction is generally carried out at elevated temperatures, for example, 120-140°C. google.com The amount of catalyst used is typically a small fraction of the reactant mass, often in the range of 0.1% to 0.5% of the mass of the isophthalic acid. google.com

The following table provides examples of catalyst systems used in different synthetic routes to this compound.

Synthetic RouteChlorinating AgentCatalyst
Isophthalic AcidThionyl ChlorideN,N-dimethylformamide, N,N-dimethylacetamide patsnap.com
Isophthalic AcidPhosgeneN-phenyl-N-methylbenzamide, 4-dimethylamino-pyridine google.com
1,3-bis(trichloromethyl)benzene + Isophthalic Acid(Internal)Iron(III) chloride, Zinc(II) chloride google.comresearchgate.net

These catalytic methods are integral to achieving efficient and high-yield production of high-purity this compound suitable for the demanding requirements of the polymer industry. google.com

Polymerization Chemistry and Mechanisms Involving Isophthaloyl Dichloride

Interfacial Polycondensation

Interfacial polycondensation is a powerful technique for the synthesis of a wide range of polymers, including polyamides, polyesters, and polycarbonates. researchgate.netresearchgate.net This method involves a reaction between two fast-reacting monomers dissolved in a pair of immiscible liquids. researchgate.net Typically, one monomer is dissolved in an aqueous phase, often with a base to activate the monomer and neutralize the acidic byproduct, while the other monomer is dissolved in an organic solvent. researchgate.net Polymer formation occurs rapidly at or near the liquid-liquid interface. researchgate.net This technique is particularly advantageous for reactions with fast kinetics, such as the reaction between diamines and diacid chlorides, as it allows for the formation of high molecular weight polymers at low temperatures. mit.edu

Role in Polyamide Synthesis

Isophthaloyl dichloride is a crucial monomer in the synthesis of aromatic polyamides, also known as aramids. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The polycondensation of IPC with diamines is a common method for producing these high-performance materials. mdpi.compolito.it The reaction is typically carried out at low temperatures in aprotic polar solvents. mdpi.com

The reaction of this compound with aromatic diamines leads to the formation of wholly aromatic polyamides. mdpi.com The reactivity of the aromatic diamine is influenced by the electronic nature of its substituents. Aromatic diamines with different electronic properties can be used to tailor the final properties of the polyamide. nih.gov For instance, N-methyl substituted aromatic polyamides have been synthesized from the reaction of various secondary aromatic diamines with this compound, resulting in polymers with lower glass transition temperatures, reduced crystallinity, and improved solubility compared to their unsubstituted counterparts. nasa.gov The use of asymmetrically substituted m-phenylene diamines in polycondensation with this compound has also been explored to study the constitutional isomerism of the resulting aromatic polyamides. mdpi.com

A prominent example of a meta-aramid synthesized from this compound is poly(m-phenylene isophthalamide), commercially known as Nomex®. dupont.comazothermsafety.com This polymer is produced through the polycondensation of m-phenylenediamine (B132917) (MPD) and this compound (IPC). azothermsafety.comcansewprotek.comresearchgate.net The meta-orientation of the phenylene rings in the polymer backbone, derived from both monomers, creates bends in the polymer chain. dupont.com This molecular structure reduces the rigidity of the chain compared to its para-aramid counterpart, Kevlar®, giving Nomex® more textile-like qualities while maintaining high-temperature resistance. dupont.com The manufacturing process for Nomex® involves dissolving the monomers in a polar aprotic solvent, such as dimethylacetamide, to facilitate the polymerization reaction, which produces a polymer solution that is then spun into fibers. azothermsafety.com

Table 1: Key Monomers in Nomex® Synthesis

Monomer Chemical Name Role
This compound (IPC) Benzene-1,3-dicarbonyl dichloride Diacid chloride monomer

In polycondensation reactions, the stoichiometry of the monomers is a critical factor that influences the molecular weight and, consequently, the properties of the resulting polymer. To achieve high molecular weight polymers, a precise 1:1 molar ratio of the reactive functional groups is generally required. Any deviation from this ratio can limit the degree of polymerization, leading to lower molecular weights and potentially affecting the mechanical and thermal properties of the material. In some cases, a slight excess of one monomer may be used to ensure complete reaction of the other or to control the end groups of the polymer chains.

Application in Polyester (B1180765) and Copolyester Synthesis

This compound is also a valuable monomer in the synthesis of aromatic polyesters and copolyesters. derpharmachemica.comresearchgate.net These materials are known for their good thermal and mechanical properties and are used in various applications as engineering plastics. researchgate.net The inclusion of isophthaloyl units into the polymer backbone can lead to polymers with better solubility and lower glass transition temperatures compared to those derived solely from terephthaloyl dichloride. rasayanjournal.co.in

Wholly aromatic polyesters can be synthesized through the interfacial polycondensation of this compound with various aromatic diols and bisphenols. derpharmachemica.com Examples of diols used in these reactions include bisphenol-A, resorcinol, and 4,4'-dihydroxybiphenyl. derpharmachemica.comresearchgate.net The reaction is typically carried out in a two-phase system, such as chloroform-water, with an alkali to accept the hydrochloric acid byproduct and a phase transfer catalyst to facilitate the reaction. derpharmachemica.com The properties of the resulting polyesters are dependent on the structure of the aromatic diol used. researchgate.net For instance, copolyesters synthesized from isophthaloyl chloride, diphenolic acid, and bisphenol A exhibit properties that can be tailored by controlling the polymerization conditions and the ratio of the diol monomers. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Polyamide
Aromatic Diamines
Meta-Aramids
Nomex®
Polyester
Copolyester
Aromatic Diols
Bisphenols
Terephthaloyl chloride
m-phenylenediamine
Poly(m-phenylene isophthalamide)
Kevlar®
Dimethylacetamide
Bisphenol-A
Resorcinol
4,4'-dihydroxybiphenyl
Copolymerization with Terephthaloyl Dichloride

This compound (IPC) is frequently copolymerized with its structural isomer, terephthaloyl dichloride (TPC), to synthesize a range of aromatic polyamides (aramids) and polyarylates with tailored properties. The primary distinction between these two monomers lies in the substitution pattern of the acyl chloride groups on the benzene (B151609) ring: IPC is the meta-isomer, while TPC is the para-isomer. This structural difference is fundamental to the properties of the resulting copolymers.

The incorporation of IPC into a polymer backbone otherwise composed of linear, rigid TPC units introduces a "kink" or bend in the polymer chain. This disruption of linearity has several significant consequences for the material's properties:

Solubility: The less regular, bent structure resulting from IPC inclusion reduces the efficiency of polymer chain packing and intermolecular interactions. This generally leads to enhanced solubility in organic solvents. For instance, wholly aromatic polyamides derived from TPC are often soluble only in strong acids like sulfuric acid, whereas copolymers containing IPC can be dissolved in aprotic polar solvents such as N,N-dimethylacetamide (DMAc). preprints.orgmdpi.com

Crystallinity: The disruption of chain regularity caused by the meta-oriented linkages of IPC hinders the development of high crystallinity. This can be advantageous for applications requiring optical transparency or improved processability.

Thermal Properties: While both monomers contribute to high thermal stability, the glass transition temperature (Tg) and melting temperature (Tm) of the copolymers can be manipulated by adjusting the IPC/TPC ratio. Generally, introducing the less symmetrical IPC units can lower the melting point and broaden the processing window compared to the highly rigid and high-melting homopolymers of TPC. For example, poly(amide imide)s containing terephthaloyl units have been shown to have glass transition temperatures approximately 20–40 °C higher than those with isophthaloyl units. doi.org

The ratio of IPC to TPC is a critical parameter for fine-tuning the final properties of the polymer. By systematically varying this ratio, a spectrum of materials can be produced, ranging from highly crystalline, rigid fibers to more amorphous and processable films and coatings. For example, in the synthesis of certain copolyamides, shifting the proportion of the acid chlorides to 70 mole percent of isophthaloyl chloride and 30 mole percent of terephthaloyl chloride resulted in a polymer with high inherent viscosity and the ability to form films with excellent physical properties.

Table 1: Effect of this compound (IPC) and Terephthaloyl Dichloride (TPC) Ratio on Aramid Properties

IPC Mole %TPC Mole %Diamine Monomer(s)Inherent Viscosity (dL/g)Polymer Characteristics
1000m-phenylenediamineNot specifiedBasis for Nomex® fiber, thermally stable and chemically inert. researchgate.net
7030Not specified1.89Forms films with excellent physical properties.
5050Various aromatic diamines0.33-0.92Generally soluble in aprotic polar solvents, Tg > 250°C. hkbu.edu.hk
0100p-phenylenediamineNot specifiedBasis for Kevlar® fiber, high strength and high modulus.

Polyarylate Synthesis

This compound is a key monomer in the synthesis of polyarylates, a class of high-performance aromatic polyesters known for their excellent thermal stability, mechanical strength, and optical clarity. These polymers are produced through the polycondensation reaction of an aromatic diacid chloride, such as IPC, with a bisphenol.

The reaction, typically carried out via interfacial or solution polycondensation, involves the nucleophilic attack of the hydroxyl groups of the bisphenol on the electrophilic carbonyl carbons of the acyl chloride groups of IPC. This process results in the formation of ester linkages and the elimination of hydrogen chloride (HCl), which is typically neutralized by an acid scavenger like a tertiary amine or a base.

A wide variety of bisphenols can be reacted with IPC to produce polyarylates with diverse properties. A common example is Bisphenol A (BPA). The polyarylate derived from IPC and BPA is an amorphous, transparent polymer with good mechanical properties and a high glass transition temperature.

The structure of the bisphenol plays a crucial role in determining the final properties of the polyarylate. Factors such as the flexibility of the linkage between the phenol (B47542) rings and the presence of bulky side groups influence the polymer's solubility, thermal stability, and processability. The use of the asymmetric, bent IPC monomer generally imparts good solubility and amorphous characteristics to the resulting polyarylates, preventing the strong chain packing that can lead to insolubility. researchgate.netresearchgate.net

Table 2: Properties of Polyarylates Synthesized from this compound and Various Bisphenols

Bisphenol MonomerPolymerization MethodInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)Key Properties
Bisphenol A (BPA)Interfacial Polycondensation0.29–1.36~190-210Good processability, amorphous. researchgate.net
2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF)Interfacial/Solution PolycondensationNot specifiedHigher than BPA-basedHigher Tg and thermal decomposition temperatures. researchgate.net
1,1-bis(4-hydroxyphenyl)-1-phenylethane (BPAP)Interfacial/Solution PolycondensationNot specifiedHigher than BPA-basedLower crystallinity, higher solubility. researchgate.net

Solution Polycondensation

Solution polycondensation is a widely employed method for synthesizing high-molecular-weight polymers from this compound. In this technique, the polymerization reaction is carried out in a solvent that dissolves both the monomers and the resulting polymer. This homogeneous environment allows for good control over stoichiometry, reaction temperature, and polymer concentration, which are critical for achieving high molecular weights.

The process typically involves dissolving a diamine or a bisphenol in a suitable aprotic polar solvent, followed by the addition of this compound. The reaction is often conducted at low to moderate temperatures. An acid acceptor, such as a tertiary amine (e.g., triethylamine, pyridine) or an inorganic base, is usually added to the system to neutralize the hydrogen chloride gas that is evolved during the condensation reaction. doi.org The formation of HCl salt with the amine monomer can inhibit the reaction, so its removal is crucial for the synthesis of high molecular weight polymers. preprints.orgmdpi.com

Common solvents for the solution polycondensation of this compound include:

N,N-dimethylacetamide (DMAc)

N-methyl-2-pyrrolidone (NMP)

Dimethylformamide (DMF) doi.org

Dimethyl sulfoxide (B87167) (DMSO) hkbu.edu.hk

In some cases, salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) are added to the solvent to enhance the solubility of the growing aromatic polymer chains, preventing their premature precipitation and allowing for the attainment of higher molecular weights. re-tic.com

Low-Temperature Solution Methods

Low-temperature solution polycondensation is a particularly effective method for preparing high-performance polymers like aramids and polyamides from this compound. hkbu.edu.hknyu.edu This technique is typically carried out at temperatures ranging from 0°C to ambient temperature. The use of low temperatures minimizes side reactions, such as cross-linking or degradation, which can occur at higher temperatures, leading to polymers with better color and more controlled structures.

The reaction involves the rapid and highly efficient formation of amide or ester linkages. For instance, in the synthesis of poly(amide imide)s, isophthaloyl chloride is added to a solution of a custom diamine in dimethylformamide at a controlled temperature of 5–10 °C. doi.org Similarly, aromatic polyamides are often prepared by reacting IPC with aromatic diamines in solvents like DMAc at temperatures starting from 0°C and gradually allowing it to rise to room temperature. nih.govnih.gov

The success of low-temperature solution polycondensation relies on the high reactivity of the acyl chloride groups in IPC. This high reactivity allows the polymerization to proceed to completion under mild conditions, yielding high molecular weight polymers that remain in solution. The resulting polymer solutions can sometimes be directly used for spinning fibers or casting films, which is a significant advantage for processing.

Precipitation Polycondensation

In precipitation polycondensation, the polymerization is initiated in a solvent system in which the monomers are soluble, but the resulting polymer is not. As the polymer chains grow, they reach a critical molecular weight at which they become insoluble and precipitate out of the reaction medium. This process is also known as "slurry polymerization."

While less common than solution polycondensation for achieving very high molecular weights with this compound, this method can be used. For example, during the interfacial polymerization of m-phenylenediamine and isophthaloyl chloride, the resulting polymer precipitates from the reaction medium. tchaintech.com The continuous removal of the polymer from the solution phase can drive the reaction towards completion.

A key characteristic of this method is that the precipitated polymer is often obtained as a powder or a fibrous solid, which can be easily isolated by filtration. The morphology of the precipitated polymer can be influenced by factors such as the solvent, monomer concentration, and stirring rate. The polymerization often continues within the precipitated particles, although at a much slower rate due to reduced chain mobility.

Structure-Reactivity Relationships in Polymer Formation

The structure of this compound, specifically the meta-substitution of its acyl chloride groups, profoundly influences its reactivity and the structure of the polymers it forms. This is most evident when comparing it to its para-isomer, terephthaloyl dichloride.

The arrangement of the functional groups in IPC at the 1 and 3 positions of the benzene ring imparts an inherent asymmetry and a 120° angle between the reactive sites. This contrasts with the linear and symmetrical 180° arrangement in TPC. Consequently, polymerization with IPC leads to polymer chains with built-in kinks, disrupting the linearity and symmetry of the backbone. This structural feature is a primary determinant of the physical properties of IPC-based polymers, generally leading to:

Reduced crystallinity and a more amorphous morphology.

Lower melting points and glass transition temperatures compared to their TPC-based counterparts. doi.org

Increased solubility in organic solvents. hkbu.edu.hk

From a reactivity standpoint, studies have shown that terephthaloyl chloride hydrolyzes more rapidly than isophthaloyl chloride. The half-life for TCl in an aqueous system at 0°C is between 1.2 and 2.2 minutes, whereas for ICl it is longer, ranging from 2.2 to 4.9 minutes. nih.govresearchgate.net This suggests a higher intrinsic reactivity for the para-isomer, which can be attributed to the electronic effects of the two carbonyl groups being in direct conjugation through the benzene ring. In the meta-position of IPC, this direct conjugation is absent, which may slightly temper the reactivity of the acyl chloride groups.

Role of Acyl Chloride Groups

The acyl chloride group (-COCl) is a highly reactive functional group, making this compound an excellent monomer for step-growth polymerization. chemguide.co.ukchemistrysteps.com The reactivity of the acyl chloride stems from the presence of two highly electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon atom, making it highly susceptible to nucleophilic attack.

Nucleophilic Attack: The nucleophile (e.g., the nitrogen atom of an amine or the oxygen atom of a hydroxyl group) attacks the electrophilic carbonyl carbon of the acyl chloride group. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The highly stable chloride ion is eliminated as the leaving group, and the carbonyl double bond is reformed, resulting in the formation of a new amide or ester linkage.

The high reactivity of the acyl chloride groups allows these polymerization reactions to be carried out under mild conditions, often at low temperatures, while still achieving high molecular weights. doi.orgnyu.edu The reaction is essentially irreversible due to the formation of the very stable chloride ion and the subsequent neutralization of the evolved HCl gas by an acid scavenger, which drives the reaction to completion.

Influence of Isomeric Structure (meta-substitution)

The isomeric placement of the reactive acyl chloride groups on the benzene ring of this compound is a critical determinant of the ultimate properties of the polymers derived from it. The meta-substitution pattern, where the functional groups are located at the 1 and 3 positions on the aromatic ring, imparts a significant "kink" or bend in the polymer backbone. This angular geometry contrasts sharply with the linear, rod-like chains formed from its isomer, terephthaloyl chloride (para-substitution), profoundly influencing the polymer's physical and chemical characteristics.

The primary consequence of this meta-linkage is a disruption in the packing efficiency of the polymer chains. Unlike the highly ordered, crystalline structures characteristic of para-aramids like Kevlar®, meta-aramids such as Nomex® exhibit a more amorphous or semi-crystalline morphology. suretex-aramid.comsuretex-aramid.com This reduced crystallinity directly impacts the mechanical properties of the resulting polymer. While para-aramids are renowned for their exceptional tensile strength and high modulus, meta-aramids possess lower tensile strength but exhibit greater flexibility and higher elongation at break. ydaramid.comservicethread.com

The less compact structure of meta-aramids also leads to enhanced solubility in various organic solvents. researchgate.netmdpi.com The kinks in the polymer chain hinder the formation of strong, extensive intermolecular hydrogen bonds that characterize para-aramids, allowing solvent molecules to penetrate and dissolve the polymer more readily. mdpi.com This improved solubility is a significant advantage in processing, enabling the formation of fibers and films from solution. researchgate.net

Furthermore, the meta-substitution influences the thermal properties of the polymer. While both meta- and para-aramids exhibit excellent thermal stability due to the aromatic backbone, their behavior at elevated temperatures differs. Meta-aramids generally have a lower glass transition temperature (Tg) compared to their para-counterparts, which is a reflection of the greater chain mobility afforded by the less regular structure. mdpi.com Despite a lower Tg, meta-aramids maintain their structural integrity at high temperatures and are known for their outstanding flame resistance. ydaramid.com

Table 1: Comparison of Properties of Meta-Aramid vs. Para-Aramid Fibers

Property Meta-Aramid (from this compound) Para-Aramid (from Terephthaloyl Chloride)
Molecular Structure Kinked, non-linear chain Linear, rod-like chain
Crystallinity Semi-crystalline suretex-aramid.com Highly crystalline suretex-aramid.com
Tensile Strength 0.9 - 1.8 GPa ydaramid.com 2.8 - 4.1 GPa ydaramid.com
Elongation at Break ~30% swift-fiber.com ~3.36% ydaramid.com
Solubility Good in polar aprotic solvents (e.g., DMAc, NMP, DMSO) researchgate.netmdpi.com Poor, soluble in concentrated sulfuric acid google.com

| Glass Transition Temp. (Tg) | ~275 °C mdpi.com | > 300 °C |

Note: The values presented are typical ranges and can vary depending on the specific grade and manufacturing process.

Control of Structural Regularity (e.g., Head-to-Head/Tail-to-Tail)

In the polycondensation of a symmetrical monomer like this compound with an unsymmetrical monomer (possessing two different reactive functional groups or a non-symmetrical aromatic substitution), the sequence of monomer unit addition along the polymer chain can be controlled to achieve specific structural regularities. This phenomenon, known as constitutional isomerism, gives rise to different microstructures, most notably "head-to-head" (H-H), "tail-to-tail" (T-T), and "head-to-tail" (H-T) arrangements. mdpi.com

The control over this structural regularity is primarily achieved by manipulating the reaction conditions, particularly the rate of monomer addition. researchgate.net When a solution of the symmetrical monomer (this compound) is added slowly to a solution of the unsymmetrical monomer, it favors the formation of an ordered H-H/T-T structure. researchgate.netacs.org This is because the slow addition ensures that the more reactive functional group of the unsymmetrical monomer reacts first, leading to a specific orientation that is then propagated along the growing polymer chain. Conversely, mixing the monomers all at once tends to result in a random or disordered arrangement of the monomer units. researchgate.net

The different reactivity of the functional groups on the unsymmetrical monomer is the key to controlling this structural order. For instance, in the reaction of this compound with a monomer containing both an amino and a hydroxyl group, the more nucleophilic amino group will react preferentially with the acyl chloride. This difference in reactivity can be exploited to direct the polymerization towards a specific isomeric structure.

The resulting structural regularity has a profound impact on the polymer's properties. An ordered H-H/T-T polymer has been shown to be more crystalline compared to its random counterpart. researchgate.net This increased crystallinity, in turn, can affect the polymer's thermal properties, mechanical strength, and solubility. The ability to control the head-to-head and tail-to-tail arrangement, therefore, provides a sophisticated method for fine-tuning the macroscopic properties of polymers derived from this compound. The characterization of these ordered structures is typically performed using advanced spectroscopic techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different chemical environments of the atoms in H-H, T-T, and H-T linkages. mdpi.comresearchgate.net

Table 2: Influence of Monomer Addition on Polymer Structure and Properties

Monomer Addition Method Resulting Polymer Structure Effect on Crystallinity
Slow addition of this compound to unsymmetrical monomer Ordered Head-to-Head/Tail-to-Tail (H-H/T-T) researchgate.net Higher Crystallinity researchgate.net

Advanced Materials Applications and Research of Isophthaloyl Dichloride Derived Polymers

Membrane Technologies

Isophthaloyl dichloride is a crucial reagent in the fabrication of thin-film composite (TFC) membranes used for water purification. google.com These membranes are central to pressure-driven separation processes like reverse osmosis and nanofiltration. The selective layer of these membranes is typically a polyamide, formed through an interfacial polymerization reaction on the surface of a porous support. aquaenergyexpo.com this compound, as an acyl chloride monomer, is reacted with an amine monomer to create this ultrathin and highly selective barrier. google.com

In reverse osmosis, this compound is used to create the dense polyamide rejection layer of TFC membranes. google.com This layer acts as a barrier to dissolved salts and inorganic molecules while allowing water molecules to pass through under high pressure. saltwateraquarium.com The interfacial polymerization reaction typically involves dissolving this compound in an organic solvent and reacting it with an aqueous solution containing an amine monomer, such as piperazine. google.combiosynth.com

Research has shown that the choice and ratio of acyl chloride monomers can significantly impact membrane performance. For instance, membranes prepared using only isophthaloyl chloride can exhibit good salt rejection but may have lower water flux. google.com However, when used in combination with other polyacyl chlorides like trimesoyl chloride, the resulting RO membranes can achieve both excellent salt rejection and significantly improved water flux, making the process more efficient. google.com

Table 3: Performance of Experimental RO Membranes with this compound (IPC)

Acyl Chloride Monomer(s)Feed SolutionSalt Rejection (%)Water Flux (l/m²d)
Isophthaloyl Chloride (IPC) alone0.5% MgSO₄GoodLow
Trimesoyl Chloride (TMC) alone0.5% MgSO₄GoodImproved
Combination of IPC and TMC0.5% MgSO₄ExcellentGreatly Improved
Data derived from experimental examples described in patent literature. google.com

Nanofiltration membranes operate at lower pressures than RO membranes and are designed to remove larger particles, such as divalent ions (e.g., magnesium, calcium) and organic molecules, while allowing monovalent ions to pass through. snowate.commembranes.com Like RO membranes, NF membranes are often thin-film composites made via interfacial polymerization. researchgate.net

The fundamental chemistry for creating the selective polyamide layer is similar, involving the reaction of an amine with a polyacyl chloride. While trimesoyl chloride is frequently used, the principles of interfacial polymerization allow for the use of monomers like this compound to tailor membrane properties. By adjusting the monomer chemistry, manufacturers can control the pore size and surface charge of the NF membrane, thereby determining its specific separation characteristics. snowate.commembranes.com This allows for applications such as water softening and the removal of organic compounds like pesticides. snowate.com

Table 4: General Comparison of RO and NF Polyamide Membranes

FeatureReverse Osmosis (RO)Nanofiltration (NF)
Primary Function Rejection of nearly all dissolved salts and inorganic molecules. saltwateraquarium.comRejection of divalent ions and larger organic molecules. membranes.com
Typical Polyamide Layer Very dense, with extremely small pores.Less dense than RO, with larger pores.
Operating Pressure HighLower than RO
Key Monomers Amines (e.g., m-phenylenediamine) and Acyl Chlorides (e.g., Trimesoyl Chloride, this compound). aquaenergyexpo.comAmines (e.g., piperazine) and Acyl Chlorides (e.g., Trimesoyl Chloride). researchgate.net

Biomedical and Specialized Applications of this compound-Derived Polymers

This compound (ICL) is a versatile chemical compound that serves as a fundamental building block in the synthesis of a wide array of high-performance polymers. Its unique chemical structure allows for its use in a range of specialized applications, from advanced materials to biomedical fields.

Liquid Crystal Polymers

This compound is a key monomer in the production of liquid crystal polymers (LCPs). These advanced materials exhibit a high degree of molecular order in the liquid phase, which imparts exceptional properties such as high strength, thermal stability, and chemical resistance. LCPs derived from ICL are utilized in a variety of high-tech applications, including electronic components and high-performance textiles.

PropertyValue
Melting Point43-45°C
Boiling Point276-278°C
Purity>99.95%

Data related to high-quality isophthaloyl chloride used in the production of high-performance materials. patsnap.com

Surfactants

While not its primary application, this compound can be used in the synthesis of specialized surfactants. By reacting ICL with molecules that have both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, it is possible to create surfactant molecules with unique structures and properties. These can be tailored for specific applications where conventional surfactants may not be effective.

Urethane (B1682113) Prepolymer Stabilization

In the manufacturing of polyurethanes, this compound is an effective stabilizer for urethane prepolymers. specialchem.com Prepolymers can be unstable, and ICL helps to prevent undesirable reactions that can occur during storage, ensuring the consistency and quality of the final polyurethane product. google.comresearchgate.net Acid chlorides like ICL are known to improve the shelf life of these prepolymers by neutralizing basic impurities. researchgate.net Although benzoyl chloride is commonly used, it has toxicity concerns, which makes other stabilizers a focus of research. justia.comnasa.gov

Anticancer Activity of Derived Copolyesters

Recent scientific research has explored the potential of copolyesters derived from this compound for biomedical applications, including cancer treatment. Studies have shown that certain aromatic copolyesters synthesized using ICL exhibit anticancer activity.

In one study, a novel aromatic copolyester was synthesized using isophthaloyl chloride, 4,4'-dihydroxybiphenyl, and 3,5-dihydroxytoluene. rasayanjournal.co.in This copolyester was tested against the HeLa (cervical carcinoma) cell line and demonstrated potent anticancer activity at a concentration of 70 µg/ml. rasayanjournal.co.inresearchgate.net Another research effort synthesized two new copolyesters using isophthaloyl chloride and chalcone-based monomers. ijpsr.com These copolyesters were evaluated for their anticancer activity against the MCF-7 breast cancer cell line and were identified as potent anticancer agents. ijpsr.com

Copolyester DerivativeCell LineKey Finding
Aromatic copolyester from 4,4'-dihydroxybiphenyl and 3,5-dihydroxytolueneHeLa (Cervical Carcinoma)Showed potent anticancer activity at 70 µg/ml concentration. rasayanjournal.co.inresearchgate.net
Chalcone-based copolyestersMCF-7 (Breast Cancer)Identified as potent anticancer agents. ijpsr.com

Heavy Metal Ion Adsorption

Polymers derived from this compound have demonstrated significant potential for environmental remediation, specifically in the removal of toxic heavy metal ions from wastewater. The functional groups within these polymers can effectively bind to heavy metal ions, removing them from the solution.

Hydrogels, which are cross-linked polymer networks, are particularly effective for this purpose due to their high porosity and functionality. mdpi.com Research into various polymer-based hydrogels has shown them to be promising adsorbents for heavy metal ions. mdpi.comnih.gov For example, magnetic xanthate-modified chitosan/polyacrylic acid hydrogels have been synthesized and have shown high adsorption capacities for several heavy metal ions, including Cu(II), Cd(II), Pb(II), and Co(II). mdpi.com

Adsorbent MaterialHeavy Metal IonAdsorption Capacity (mg/g)
Magnetic xanthate-modified chitosan/polyacrylic acid hydrogelCu(II)206
Magnetic xanthate-modified chitosan/polyacrylic acid hydrogelCd(II)178
Magnetic xanthate-modified chitosan/polyacrylic acid hydrogelPb(II)168
Magnetic xanthate-modified chitosan/polyacrylic acid hydrogelCo(II)140
Poly(methyl methacrylate−methacryloylamidoglutamic acid) beadsPb(II)65.2
Poly(methyl methacrylate−methacryloylamidoglutamic acid) beadsHg(II)29.9
Poly(methyl methacrylate−methacryloylamidoglutamic acid) beadsCd(II)28.2

This table presents data on the adsorption capacities of different polymer-based adsorbents for various heavy metal ions. mdpi.comresearchgate.net

Functionalization and Modification of Isophthaloyl Dichloride Derived Polymers

Introduction of Fluorinated Groups

The incorporation of fluorine atoms into the backbone of aromatic polyamides derived from isophthaloyl dichloride can significantly alter their physical and chemical properties. Fluorination is a common strategy to improve solubility, thermal stability, and optical transparency, while also imparting low dielectric constants and refractive indices.

Research has shown that the introduction of fluorine-containing moieties, such as trifluoromethyl (-CF3) groups, into the diamine or diacid chloride monomers before polymerization with this compound leads to polyamides with enhanced processability. These modified polymers often exhibit improved solubility in a wider range of organic solvents compared to their non-fluorinated counterparts, which is a significant advantage for fabrication and processing into films and fibers.

Incorporation of Heteroaromatic Moieties

Integrating heteroaromatic rings into the main chain of polyamides synthesized from this compound is a powerful method to enhance their thermal stability, mechanical strength, and optical properties. mdpi.com Heterocyclic units such as thiazole, bithiazole, and thiazolo-thiazole can be introduced by using diamines containing these moieties in the polycondensation reaction with this compound. mdpi.com

The presence of these heteroaromatic structures can lead to increased interchain interactions, which in turn improves the thermal and mechanical properties of the resulting aramids compared to commercial counterparts. mdpi.com For instance, copolyamides containing bithiazole and thiazolo-thiazole groups have demonstrated improved thermal and mechanical properties. mdpi.com The introduction of these moieties can also impart desirable optical characteristics, such as fluorescence, opening up new potential applications for these high-performance polymers. mdpi.com

The synthesis of these modified polyamides typically involves a low-temperature polycondensation reaction. For example, a copolyamide can be prepared by reacting a mixture of a heteroaromatic diamine (like one containing a bithiazole or thiazolo-thiazole group) and a conventional diamine like m-phenylenediamine (B132917) with this compound in a polar aprotic solvent such as N,N-dimethylacetamide. mdpi.com

PropertyValue
Glass Transition Temperature (Tg)Can be significantly increased with heteroaromatic moieties
Thermal StabilityEnhanced due to rigid ring structures
Mechanical StrengthImproved through increased interchain interactions
Optical PropertiesCan exhibit fluorescence

Azo Chromophore Functionalization

The functionalization of polymers with azo chromophores, which contain the -N=N- group, is a significant area of research due to the unique photoresponsive properties these groups impart. mdpi.com When incorporated into polymers derived from this compound, azo dyes can enable applications in optical data storage, nonlinear optics, and photo-switchable materials. researchgate.net

Azo compounds can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. mdpi.comresearchgate.net This photo-isomerization can induce changes in the physical properties of the polymer matrix, such as its refractive index and birefringence. By attaching azo dyes as side chains to the polymer backbone, materials can be created that respond to light stimuli.

The synthesis of such functionalized polymers can be achieved by designing monomers that contain the azo chromophore and then copolymerizing them with this compound and a suitable diamine. The properties of the resulting polymer, including the wavelength of maximum absorption and the efficiency of photo-switching, can be tuned by modifying the chemical structure of the azo dye. For example, the introduction of electron-donating and electron-withdrawing groups on the aromatic rings of the azo moiety can shift the absorption spectrum. researchgate.net

FeatureDescription
Photo-IsomerizationReversible trans-cis isomerization of the azo group upon light exposure. mdpi.comresearchgate.net
Optical AnisotropyLight can induce birefringence and dichroism in the material.
Surface Relief GratingsIrradiation can lead to the formation of microscopic surface patterns. mdpi.com
Tunable PropertiesThe optical response can be tailored by modifying the azo dye's chemical structure. researchgate.net

Amine and Carboxylic Acid Terminated Hyperbranched Polyamides

Hyperbranched polymers are highly branched, three-dimensional macromolecules that offer unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. The synthesis of hyperbranched polyamides using this compound as a monomer has been a subject of interest for creating materials with tailored functionalities.

By controlling the stoichiometry of the monomers during polycondensation, it is possible to produce hyperbranched polyamides with either amine or carboxylic acid terminal groups. For instance, the reaction of an A2 monomer like this compound with a B3 monomer (a triamine) can lead to amine-terminated hyperbranched polyamides. mdpi.com Conversely, using an A3 monomer (a tricarboxylic acid) with a B2 monomer (a diamine) can result in carboxylic acid-terminated structures.

These terminal functional groups are readily available for further chemical modification, making hyperbranched polyamides excellent platforms for a variety of applications. For example, amine-terminated polymers can be used as curing agents for epoxy resins, while carboxylic acid-terminated polymers can be used in drug delivery systems or as components in coatings and adhesives.

A study by Shabbir and coworkers described the synthesis of amine-terminated hyperbranched polyamides through the low-temperature polycondensation of 1,3,5-tris(4'-aminophenylcarbamoyl)benzene (a B3 monomer) with this compound (an A2 monomer). mdpi.com The resulting polymers were soluble in polar aprotic solvents and exhibited glass transition temperatures between 138 and 198 °C. mdpi.com

PropertyAmine-Terminated Hyperbranched Polyamides
MonomersThis compound (A2) + Triamine (B3)
Terminal Groups-NH2
Glass Transition Temperature (Tg)138 - 198 °C mdpi.com
Molecular Mass (Mw)1.3 × 10^4 – 2.7 × 10^4 mdpi.com
SolubilitySoluble in polar aprotic solvents mdpi.com

Grafting onto Nanomaterials

Grafting polymers derived from this compound onto the surface of nanomaterials is a versatile strategy to create hybrid materials with synergistic properties. nih.gov This approach combines the desirable characteristics of the polymer, such as thermal stability and chemical resistance, with the unique properties of the nanomaterial, such as high surface area, conductivity, or magnetic behavior.

The "grafting from" approach is a common method where polymerization is initiated from the surface of the nanomaterial. nih.gov This can be achieved by first functionalizing the nanomaterial with initiator groups and then carrying out the polymerization of monomers, including this compound and a suitable diamine, from these surface-bound initiators. This technique allows for the growth of dense polymer brushes on the nanoparticle surface. nih.gov

An alternative is the "grafting to" method, where pre-synthesized polymers are attached to the nanomaterial surface. This often involves reacting functional groups on the polymer with complementary groups on the nanomaterial.

The resulting polymer-grafted nanomaterials can exhibit improved dispersibility in polymer matrices, enhanced mechanical properties, and novel functionalities. For example, grafting polyamides onto silica (B1680970) nanoparticles can improve their compatibility with polyamide matrices in composite materials. Similarly, grafting onto carbon nanotubes or graphene can lead to materials with enhanced electrical and thermal conductivity. The properties of these hybrid materials can be tailored by controlling the grafting density and the molecular weight of the polymer chains. sc.edu

Grafting MethodDescription
"Grafting from"Polymer chains are grown from initiator sites on the nanomaterial surface. nih.gov
"Grafting to"Pre-formed polymer chains are attached to the nanomaterial surface.

Characterization Techniques in Isophthaloyl Dichloride Research

Spectroscopic Analysis (FT-IR, NMR, UV-Visible)

Spectroscopic techniques are fundamental in confirming the chemical structure of isophthaloyl dichloride and the polymers synthesized from it.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by the strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride group. This peak is typically observed in the region of 1750-1770 cm⁻¹. Other characteristic peaks include those for C-Cl stretching and the aromatic C-H and C=C stretching vibrations. When this compound is used in polymerization, such as in the formation of polyamides, FT-IR is used to confirm the reaction. The disappearance of the acid chloride peak and the appearance of new, characteristic peaks, such as the amide N-H and C=O stretching bands, indicate the successful formation of the polymer. iosrjournals.orgresearchgate.netresearchgate.netunlp.edu.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and chemical environment of atoms.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons. Due to the meta-substitution pattern, a complex splitting pattern is typically observed in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, separate signals are expected for the carbonyl carbons and the aromatic carbons. The chemical shifts of these carbons are influenced by the electronegative chlorine and oxygen atoms. In the study of polymers derived from this compound, NMR is invaluable for determining the polymer's microstructure and confirming constitutional isomerism. nih.govmdpi.comresearchgate.net

UV-Visible Spectroscopy is employed to study the electronic transitions within a molecule. Aromatic compounds like this compound contain chromophores (the benzene (B151609) ring and carbonyl groups) that absorb ultraviolet light. libretexts.org The absorption is typically observed in the UV region and is related to π → π* transitions of the aromatic system. researchgate.netlibretexts.org While not as commonly used for structural elucidation as FT-IR or NMR, UV-Vis spectroscopy can be useful in monitoring reactions or detecting impurities. The extent of conjugation in the molecule influences the wavelength of maximum absorption (λmax). masterorganicchemistry.com

Compound Spectroscopic Data
This compound¹H NMR: Signals in the aromatic region. nih.gov
¹³C NMR: Signals for carbonyl and aromatic carbons. nih.gov
FT-IR: Strong C=O stretch (acid chloride) around 1750-1770 cm⁻¹. iosrjournals.org
UV-Vis: Absorption in the UV region due to π → π* transitions. libretexts.orgresearchgate.net

Thermal Analysis (TGA, DSC)

Thermal analysis techniques are critical for evaluating the thermal stability and phase transitions of materials, particularly for the high-performance polymers synthesized from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of polymers. For aramids (aromatic polyamides) derived from this compound, TGA typically shows high decomposition temperatures, often above 400°C, which is indicative of their excellent thermal stability. mdpi.comnih.gov TGA can also be used to analyze the composition of materials and study degradation mechanisms.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govwikipedia.orgnih.govnetzsch.com DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net For the semi-crystalline solid this compound, DSC can be used to determine its melting point, which is reported to be in the range of 43-44°C. sigmaaldrich.com In polymer research, the Tg is a critical parameter as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Aromatic polyamides synthesized from this compound generally exhibit high glass transition temperatures. mdpi.com

Technique Information Obtained Typical Findings for this compound-based Materials
TGA Thermal stability, decomposition temperature, material composition.Aramid polymers show high decomposition temperatures (>400°C). mdpi.comnih.gov
DSC Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc).This compound has a melting point of 43-44°C. sigmaaldrich.com Polyamides derived from it exhibit high Tg values. mdpi.com

Morphological Characterization (SEM, TEM, XRD)

These techniques are used to study the surface topography, internal structure, and crystallinity of materials, which are particularly important for polymers and membranes formed using this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. In the context of this compound research, SEM is widely used to examine the morphology of polymer films and membranes. For instance, in the fabrication of reverse osmosis membranes via interfacial polymerization of an amine with this compound, SEM is used to visualize the characteristic ridge-and-valley structure of the polyamide active layer. This surface morphology has a significant impact on the membrane's performance. nih.gov

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a material at a very high resolution. researchgate.netresearchgate.netaijr.orgnih.govnih.gov For polymer composites or blends made using this compound derivatives, TEM can reveal the dispersion of different phases and the presence of nanoscale features. It allows for the detailed examination of the internal morphology, which is crucial for understanding the material's mechanical and physical properties.

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. strath.ac.ukcam.ac.ukmkuniversity.ac.in this compound, being a crystalline solid, has a characteristic XRD pattern that can be used for identification. In polymer science, XRD is used to determine the degree of crystallinity of semi-crystalline polymers. Wholly aromatic polyamides derived from this compound can range from amorphous to semi-crystalline, and their degree of crystallinity, as determined by XRD, has a profound effect on their mechanical properties and solvent resistance.

Technique Primary Application in this compound Research Key Research Findings
SEM Imaging the surface morphology of polymer films and membranes.Visualization of the ridge-and-valley structure of polyamide membranes. nih.gov
TEM Analyzing the internal structure and phase dispersion in polymer composites.Elucidation of nanoscale features and internal morphology. researchgate.netresearchgate.netnih.gov
XRD Determining the crystalline structure and degree of crystallinity.Characterization of the semi-crystalline nature of polyamides. strath.ac.ukcam.ac.uk

Viscosity Measurements

Viscosity measurements are essential for characterizing the molecular weight of polymers in solution. The inherent viscosity is a widely used parameter in polymer science to get an estimate of the molecular weight of a polymer. theseus.fi It is determined by measuring the flow time of a dilute polymer solution and the pure solvent in a capillary viscometer. For polyamides synthesized from this compound, the inherent viscosity is a key indicator of the success of the polymerization reaction; a higher inherent viscosity generally corresponds to a higher polymer molecular weight, which in turn leads to better mechanical properties. researchgate.netresearchgate.net The viscosity of the polymer solution (dope) is also a critical parameter in the fabrication of fibers and films, as it influences the processability of the material. mdpi.com

Polymer System Viscosity Measurement Significance
Polyamides from this compoundInherent Viscosity (ηinh)Indicates the polymer's molecular weight; higher values suggest longer polymer chains and better mechanical properties. theseus.firesearchgate.netresearchgate.net
Aramid Dope SolutionsSolution ViscosityCrucial for processing conditions during fiber spinning and film casting. mdpi.com

Future Research Directions and Innovations for Isophthaloyl Dichloride

Sustainable Production and Green Chemistry Initiatives

The chemical industry is progressively adopting green chemistry principles to minimize environmental impact, and the synthesis of isophthaloyl dichloride is a key area for such improvements. Current research focuses on developing more sustainable production methods that are safer, more efficient, and generate less waste. Traditional synthesis methods often involve hazardous reagents like thionyl chloride or phosgene (B1210022) and can produce significant waste streams.

Green chemistry initiatives aim to address these issues through several approaches:

Alternative Chlorinating Agents: Research is exploring the use of less hazardous chlorinating agents to replace traditional ones.

Catalyst Recovery and Reuse: Modern synthesis processes incorporate the ability to separate and recover catalysts and solvents after the reaction. For instance, methods have been developed where the chlorinating agent (thionyl chloride) and catalyst-containing solutions are recovered through distillation and can be reused in subsequent batches. globalgrowthinsights.com This aligns with the green chemistry principle of waste prevention.

Energy Efficiency: Some newer synthesis techniques are designed to be more energy-efficient. One patented process utilizes LED light source irradiation for the initial reaction step of converting m-xylene (B151644), followed by a catalytic reaction at temperatures between 120-140°C. datainsightsmarket.com Optimizing reaction conditions to reduce energy consumption is a key goal.

Waste Reduction: The emphasis is on developing synthetic routes with high atom economy, where a maximal proportion of the raw materials is incorporated into the final product. One-pot synthesis is a valuable strategy to reduce waste and reaction time by avoiding intermediate purification steps. The market is showing an increasing emphasis on sustainability, pushing manufacturers to explore and adopt these green synthesis methods. globalgrowthinsights.com

Novel Applications in Emerging Technologies

This compound is a fundamental building block for a variety of high-performance polymers, and its application is expanding into numerous emerging technologies. Its ability to impart desirable properties makes it indispensable in sectors like aerospace, automotive, and electronics. globalgrowthinsights.comdatainsightsmarket.com

Key areas of application include:

High-Performance Fibers: this compound is a crucial monomer for aramid fibers, such as Nomex, which is synthesized from the reaction between isophthaloyl chloride and m-phenylenediamine (B132917). organicintermediate.com These fibers are used in high-performance protective products, including firefighting gear and electrical insulation, due to their thermal resistance and dimensional stability. organicintermediate.com

Advanced Electronics: Polyarylates derived from this compound are being explored for applications in electronics. For example, it can be polycondensed with terephthaloyl chloride and a bisphenol-type diazonaphthoquinone (DNQ) to create polyarylates containing DNQ structures, which are components of photoresists used in semiconductor manufacturing. sigmaaldrich.com

Aerospace and Automotive: The demand for lightweight, high-strength materials in the aerospace and automotive industries is a primary driver for the isophthaloyl chloride market. datainsightsmarket.com Polymers derived from it are used to create composites and components that offer durability and high-temperature resistance. globalgrowthinsights.comdatainsightsmarket.com

Specialty Materials: Research has demonstrated the use of this compound in creating novel materials like polyamide aerogels, which are extremely lightweight solids with potential uses in insulation and absorption. sigmaaldrich.com

The versatility of this compound also extends to its use as an intermediate in the synthesis of pesticides and pharmaceuticals and as a modifier for other high-performance polymers. organicintermediate.com

Development of Enhanced Material Properties

A significant area of research is dedicated to using this compound to develop polymers with specifically enhanced properties. By carefully selecting co-monomers and controlling the polymerization process, materials with superior thermal stability, chemical resistance, and mechanical strength can be engineered.

Thermal and Flame Resistance: Polymers containing isophthaloyl chloride inherently exhibit excellent flame resistance and temperature stability. specialchem.com This is a critical property for materials used in protective clothing, aircraft interiors, and electrical insulation.

Chemical Resistance and Flexibility: The inclusion of the isophthaloyl group in a polymer backbone can improve its resistance to chemical attack while also imparting flexibility. specialchem.com This combination is valuable for films, coatings, and membranes that must withstand harsh environments.

Mechanical Strength: As a key component of aramid fibers and other high-performance polymers, this compound contributes to the creation of materials with exceptional strength-to-weight ratios, essential for aerospace and automotive applications. datainsightsmarket.com

Water Scavenging: It acts as an effective heat stabilizer in urethane (B1682113) prepolymers because of its ability to scavenge water, thereby enhancing the durability and lifespan of the material. specialchem.com

The table below summarizes the key properties enhanced by the incorporation of this compound into polymers.

Property EnhancedDescriptionExample Application
Flame Resistance Reduces flammability and slows the spread of fire.Protective clothing, aerospace components
Temperature Stability Maintains structural integrity and performance at high temperatures.Aramid fibers (Nomex), high-temperature resins
Chemical Resistance Withstands degradation from exposure to various chemicals.Protective coatings, industrial films
Flexibility Allows the material to bend without breaking.Performance polymers, specialty films
Water Scavenging Removes residual moisture to improve stability.Urethane prepolymer stabilization

Advanced Membrane Design for Specific Separations (e.g., Mg²⁺/Li⁺)

One of the most promising areas of innovation is the use of this compound in the fabrication of advanced nanofiltration (NF) membranes for highly specific ion separations. The separation of magnesium (Mg²⁺) and lithium (Li⁺) ions is a critical challenge in the lithium extraction industry, particularly from salt-lake brines where the Mg²⁺/Li⁺ ratio is high.

Recent research has focused on interfacial polymerization to create thin-film composite polyamide membranes. In one study, a positively charged NF membrane was fabricated using polyallylamine (PAA) with a mixture of isophthaloyl chloride (IPC) and trimesoyl chloride (TMC). bohrium.com

Key findings from this research include:

Fine-Tuning Membrane Properties: By adjusting the ratio of IPC to TMC in the organic phase, researchers could systematically alter the membrane's chemical structure and surface morphology.

Optimized Performance: A membrane formulated with a specific ratio of IPC (IPC33) demonstrated superior performance. It achieved a high Mg²⁺ rejection rate while allowing Li⁺ to pass through, resulting in an excellent separation factor.

Mechanism: The incorporation of IPC, a less reactive monomer than TMC, influenced the degree of cross-linking in the polyamide layer. This fine-tuning of the polymer network was crucial for achieving the desired balance of ion rejection and water permeance.

The table below presents data highlighting the effect of the isophthaloyl chloride ratio on membrane performance for Mg²⁺/Li⁺ separation.

Membrane IDIPC Ratio (%)Mg²⁺ Rejection (%)Mg²⁺/Li⁺ Separation FactorPermeance (L m⁻² h⁻¹ bar⁻¹)
IPC0095.832.511.2
IPC171796.142.612.3
IPC333396.550.113.5
IPC505095.238.714.8

Data adapted from a study on fine-tuning polyamide nanofiltration membranes. bohrium.com

This research demonstrates that this compound is a key enabler in designing the next generation of membranes for critical resource recovery and water treatment applications.

Q & A

Q. What are the standard methods for synthesizing isophthaloyl dichloride in laboratory settings?

this compound is typically synthesized via phosgenation of isophthalic acid under controlled conditions or by reacting isophthalic acid with thionyl chloride (SOCl₂) . The latter method requires anhydrous conditions and refluxing to achieve high yields. Post-synthesis purification involves vacuum distillation or recrystallization to remove residual reactants. Critical parameters include reaction temperature (40–80°C), stoichiometric excess of chlorinating agents, and inert atmosphere to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the absence of hydroxyl groups (from unreacted isophthalic acid) and verify aromatic substitution patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~730 cm⁻¹ (C-Cl stretch) confirm functional groups.
  • Melting Point Analysis : Pure this compound melts at 43–44°C; deviations indicate impurities .

Q. What safety protocols are critical when handling this compound due to its hazardous properties?

  • Use fume hoods and chemical-resistant gloves (e.g., nitrile) to avoid inhalation or skin contact.
  • Store in airtight containers away from moisture and bases to prevent hydrolysis, which releases toxic HCl gas.
  • Emergency spill protocols: Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in spectroscopic data when analyzing this compound derivatives?

  • Cross-validation : Combine NMR with X-ray crystallography (e.g., SHELX programs for structural refinement) to resolve ambiguities in stereochemistry or substituent positioning .
  • Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts, aiding in peak assignment .

Q. How does the choice of catalyst influence reaction kinetics in this compound-mediated polycondensation reactions?

  • Lewis acids (e.g., AlCl₃) accelerate acylation by polarizing carbonyl groups, reducing activation energy.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or gel permeation chromatography (GPC) to compare rate constants under varying catalytic conditions. Optimize catalyst loading (typically 1–5 mol%) to balance reaction speed and side-product formation .

Q. What computational approaches are effective in predicting the reactivity of this compound in novel copolymer systems?

  • Molecular Dynamics (MD) simulations : Model copolymer assembly to assess steric and electronic effects of this compound’s meta-substitution on chain flexibility.
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for designing functionalized polymers .

Q. How should researchers address conflicting solubility data reported for this compound across different studies?

  • Systematic review : Compare solvent purity, temperature, and measurement methods (e.g., gravimetric vs. spectroscopic).
  • Replicate experiments : Use standardized solvents (e.g., anhydrous THF, chlorobenzene) and controlled humidity (<5% RH) to minimize variability. Statistical tools like ANOVA can identify outliers .

Q. What experimental parameters are most critical to optimize for scaling up this compound synthesis while maintaining yield?

  • Temperature control : Maintain <80°C to prevent decomposition.
  • Stoichiometry : Use a 2.2:1 molar ratio of thionyl chloride to isophthalic acid to ensure complete conversion.
  • Workup efficiency : Implement continuous distillation to remove excess SOCl₂ and minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.